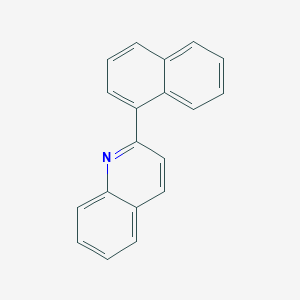

2-(Naphthalen-1-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H13N |

|---|---|

Molecular Weight |

255.3 g/mol |

IUPAC Name |

2-naphthalen-1-ylquinoline |

InChI |

InChI=1S/C19H13N/c1-3-9-16-14(6-1)8-5-10-17(16)19-13-12-15-7-2-4-11-18(15)20-19/h1-13H |

InChI Key |

IXVWMXLBXQAMMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Naphthalen 1 Yl Quinoline and Analogues

Classical Annulation Reactions for Quinoline (B57606) Ring Formation

The formation of the quinoline ring system has been a subject of extensive research, leading to the development of several named reactions that are still widely used today. These reactions typically involve the condensation of an aniline (B41778) derivative with a carbonyl compound, followed by cyclization and aromatization.

Friedländer Synthesis and its Mechanistic Adaptations

The Friedländer synthesis is a versatile and direct method for producing quinolines from the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. jk-sci.comorganic-chemistry.org To synthesize 2-(naphthalen-1-yl)quinoline, one would react 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with 1-acetylnaphthalene. The reaction is typically catalyzed by acids or bases. jk-sci.com

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The second proposed pathway begins with the formation of a Schiff base between the amino group of the aniline derivative and the carbonyl of the second reactant, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline ring. wikipedia.org The reaction conditions can be tuned to favor one pathway over the other. For instance, acid catalysis often promotes the aldol-first mechanism, while base catalysis can facilitate the Schiff base pathway. jk-sci.comresearchgate.net

Modern adaptations of the Friedländer synthesis focus on milder reaction conditions and improved efficiency. Catalysts such as p-toluenesulfonic acid, iodine, and various Lewis acids have been employed to promote the reaction. organic-chemistry.orgwikipedia.org Microwave irradiation has also been utilized to accelerate the synthesis. jk-sci.com A one-pot variation involves the in-situ reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde, which then undergoes the Friedländer condensation. organic-chemistry.orgrsc.org

Table 1: Examples of Friedländer Synthesis Conditions

| Catalyst | Solvent | Temperature | Notes | Reference |

| p-Toluenesulfonic acid | Solvent-free | Microwave irradiation | Rapid and efficient for polysubstituted quinolines. | organic-chemistry.org |

| Iodine | - | - | Highly efficient catalyst for Friedländer annulation. | organic-chemistry.org |

| Neodymium(III) nitrate (B79036) hexahydrate | - | - | Efficient and rapid synthesis of functionalized quinolines. | iipseries.org |

| Iron powder / aq. HCl | - | In situ | One-pot synthesis from o-nitroarylcarbaldehydes. | organic-chemistry.orgrsc.org |

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a strong base. wikipedia.orgjptcp.com To obtain a derivative that could potentially be converted to this compound, one could use 1-acetylnaphthalene as the carbonyl component. The resulting product would be this compound-4-carboxylic acid.

The mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This is followed by the formation of an imine or enamine through reaction with the carbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid. wikipedia.org A notable feature of this reaction is its ability to produce 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.org

Recent work has explored modifications of the Pfitzinger reaction, such as using enaminones in water, to create more environmentally friendly and efficient procedures. researchgate.net The reaction has been successfully applied in the synthesis of various biologically active molecules, including histone deacetylase inhibitors. nih.gov

Table 2: Pfitzinger Reaction Variations

| Reactants | Catalyst/Base | Solvent | Product | Reference |

| Isatin, Acetophenone | 33% KOH | Ethanol | 2-Phenylquinoline-4-carboxylic acid | nih.gov |

| Isatin, Enaminones | aq. KOH or NaOH | Water | Quinoline-4-carboxylic acids | researchgate.net |

| N-acyl isatins | Base | - | 2-Hydroxy-quinoline-4-carboxylic acids (Halberkann variant) | wikipedia.orgresearchgate.net |

Doebner Reaction and its Variations

The Doebner reaction is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. nih.govwikipedia.org For the synthesis of a precursor to this compound, one could employ aniline, 1-naphthaldehyde, and pyruvic acid.

The exact mechanism of the Doebner reaction is still a subject of discussion, with two plausible pathways proposed. wikipedia.org One pathway suggests an initial aldol condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline and subsequent cyclization. The alternative mechanism posits the initial formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org

A variation of this reaction, the Doebner–von Miller reaction, utilizes an α,β-unsaturated carbonyl compound instead of an aldehyde and pyruvic acid, leading to the formation of 2- and/or 4-substituted quinolines. nih.govwikipedia.org This method has been improved by using a biphasic reaction medium to minimize polymerization of the carbonyl substrate. nih.gov

Table 3: Doebner and Doebner-von Miller Reaction Characteristics

| Reaction | Key Reactants | Product | Key Features | Reference |

| Doebner | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | Three-component reaction. | nih.govwikipedia.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | 2- and/or 4-substituted quinolines | Can be prone to polymerization of the carbonyl reactant. | nih.govwikipedia.org |

Knorr Quinoline Synthesis

The Knorr quinoline synthesis involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to produce 2-hydroxyquinolines (2-quinolones). synarchive.comwikipedia.org To synthesize a precursor for this compound, one would first need to prepare the corresponding β-ketoanilide, for example, by reacting an aniline with a β-ketoester derived from naphthalene (B1677914).

The mechanism involves the intramolecular electrophilic substitution of the aniline ring, followed by the elimination of water. wikipedia.org The reaction conditions, particularly the amount of acid used, can influence the product outcome. In some cases, a competing reaction can lead to the formation of a 4-hydroxyquinoline (B1666331). wikipedia.org Triflic acid has been recommended as an effective catalyst for this cyclization. wikipedia.org

Camps' Cyclization for Quinolones

The Camps cyclization is the conversion of an o-acylaminoacetophenone into a hydroxyquinoline (quinolone) using a base. wikipedia.org Depending on the structure of the starting material and the reaction conditions, a mixture of two isomeric hydroxyquinolines can be formed. wikipedia.org For the synthesis of a 2-(naphthalen-1-yl)quinolone, one would start with an appropriately substituted o-acylaminoacetophenone.

A modern two-step approach involves the copper-catalyzed amidation of an o-halophenone, followed by a base-promoted Camps cyclization of the resulting N-(2-ketoaryl)amide. nih.govresearchgate.net This method has proven effective for the synthesis of 2-aryl-4-quinolones. nih.govresearchgate.net

Table 4: Camps Cyclization Example

| Starting Material | Reagents | Product | Notes | Reference |

| o-Halophenone and Amide | 1. CuI, diamine ligand, base 2. Base | 2-Aryl-4-quinolone | Two-step synthesis. | nih.govresearchgate.net |

Conrad-Limpach Reaction

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline (4-quinolone). wikipedia.orgsynarchive.com The reaction proceeds via the formation of a Schiff base, which is then heated to high temperatures to induce cyclization. wikipedia.orgsynarchive.com The use of a high-boiling inert solvent can significantly improve the yield. wikipedia.org

The regioselectivity of the initial reaction between the aniline and the β-ketoester is temperature-dependent. At lower temperatures, the aniline attacks the keto group, leading to the 4-hydroxyquinoline product. However, at higher temperatures, the aniline can react with the ester group, which, after cyclization, yields a 2-hydroxyquinoline, a variation known as the Knorr quinoline synthesis. wikipedia.org

Table 5: Conrad-Limpach Reaction Conditions

| Reactants | Conditions | Product | Key Features | Reference |

| Aniline, β-ketoester | High temperature (ca. 250 °C) | 4-Hydroxyquinoline | Two-step procedure involving enamine formation and thermal cyclization. | wikipedia.orgsynarchive.com |

| Aniline, β-ketoester | Higher temperature (e.g., 140 °C) | 2-Hydroxyquinoline (Knorr variation) | Reaction at the ester group becomes more favorable. | wikipedia.org |

Modern Catalytic Approaches in Quinoline Synthesis

Contemporary strategies for quinoline synthesis are dominated by catalytic methods that offer advantages in terms of mild reaction conditions, functional group tolerance, and the ability to construct complex molecules in fewer steps. Palladium-catalyzed reactions, in particular, have become indispensable tools for the formation of the quinoline core and the introduction of substituents.

Palladium catalysis offers a versatile platform for the synthesis of quinolines through various mechanistic pathways. These reactions typically begin with a palladium(0) or palladium(II) precursor that enters a catalytic cycle involving steps like oxidative addition, migratory insertion, and reductive elimination to form new carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com

The intramolecular Heck reaction is a powerful method for ring formation, including the synthesis of the quinoline core. beilstein-journals.orgyoutube.com This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered within the same molecule. beilstein-journals.org For quinoline synthesis, a typical precursor is an appropriately substituted o-haloaniline derivative containing an allylic group.

The catalytic cycle generally initiates with the oxidative addition of a palladium(0) complex to the aryl halide bond. This is followed by an intramolecular migratory insertion of the tethered alkene into the newly formed aryl-palladium bond, a step that forges the new carbocyclic ring. The sequence concludes with a β-hydride elimination to regenerate the double bond within the ring system and release the palladium(0) catalyst, allowing it to re-enter the cycle. youtube.com The regioselectivity of the cyclization (e.g., 6-endo vs. 5-exo) is a critical factor that can be controlled by the substrate design and reaction conditions.

| Catalyst System | Substrate Type | Base | Conditions | Product Type | Ref. |

| Pd(OAc)₂ / PPh₃ | o-Iodoaniline derivatives with α,β-unsaturated carbonyls | NaOAc | DMF, 100 °C | 3-Substituted quinolin-2(1H)-ones | |

| Pd₂(dba)₃ / HP(tBu)₃·BF₄ | gem-Dihalovinylaniline | DABCO | Mild Conditions | 2-Substituted Indoles (analogous cyclization) | scholaris.ca |

| Pd(PPh₃)₄ | N-(2-iodophenyl) N-methyl methacrylamide | KOAc | Acetonitrile (B52724), 80°C | Fused Quinolones |

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into a molecule using carbon monoxide (CO) as a C1 source. nih.gov This methodology is highly valuable for synthesizing quinolone and quinoline ester derivatives, which are precursors to more complex analogues. The reaction typically involves the coupling of an aryl halide, carbon monoxide, and a nucleophile (like an alcohol or amine) catalyzed by a palladium complex. nih.govnih.gov

For instance, the aminocarbonylation of an o-haloaryl bromide bearing appropriate side chains can lead to the formation of quinolone structures. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) center, followed by the insertion of CO into the aryl-palladium bond to form a palladated acyl complex. Subsequent nucleophilic attack by an amine or alcohol and reductive elimination yields the carbonyl derivative and regenerates the Pd(0) catalyst. nih.gov The development of systems that can operate at atmospheric pressure has made this chemistry more accessible. nih.gov

| Catalyst System | Substrate | Nucleophile | CO Pressure | Product | Ref. |

| Pd(OAc)₂ / Xantphos | Aryl Bromide | N,O-Dimethylhydroxylamine | 1 atm | Weinreb Amide | nih.gov |

| Pd(OAc)₂ / PPh₃ | (Z)-vinyl bromide with internal amide | - | - | Quinolin-2(1H)-one | |

| Pd(PAd₂ⁿBu)₂ | Aryl Bromide | H₂ (as part of syngas) | Varies | Aryl Aldehyde (Formylation) | nih.gov |

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds, and they are extensively used to synthesize 2-arylquinolines like this compound. acs.org These reactions typically involve coupling an organometallic reagent with an organic halide.

The Suzuki-Miyaura coupling reaction joins an organoboron compound (like a boronic acid or ester) with an organic halide. To synthesize this compound, this would involve the reaction of 2-chloro or 2-bromoquinoline (B184079) with naphthalene-1-boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the haloquinoline to Pd(0), transmetalation of the naphthalene group from boron to palladium, and finally, reductive elimination to form the C-C bond and release the this compound product. usd.eduresearchgate.net

The Sonogashira coupling reaction couples a terminal alkyne with an aryl or vinyl halide, employing both palladium and copper co-catalysts. wikipedia.org This method can be used to synthesize 2-alkynylquinolines, which can be valuable intermediates. For example, reacting 2-chloroquinoline (B121035) with an ethynylnaphthalene derivative would yield a 2-(naphthalenylethynyl)quinoline. In some cases, domino reactions involving a Sonogashira coupling followed by an intramolecular cyclization can lead to complex fused quinoline systems. acs.orgresearchgate.netresearchgate.net

| Reaction | Catalyst System | Substrates | Conditions | Product Type | Ref. |

| Suzuki-Miyaura | Pd(OAc)₂ / Ligand | 2-Haloquinoline, Arylboronic acid | Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | 2-Arylquinoline | usd.edu |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | 2-Chloro-3-iodoquinoline, Terminal alkyne | NEt₃, Dioxane/H₂O | 2-Aryl-3-alkynyl-4-chloroquinoline | |

| Sonogashira | Pd(OAc)₂ / PPh₃ | 2-Chloroquinoline-3-carboxaldehyde, Phenylacetylene | Et₃N, Acetonitrile then Methanol (B129727) | Pyrano[4,3-b]quinolines | acs.org |

Beyond the well-known named cross-coupling reactions, palladium catalysts can promote a variety of other substitution and coupling reactions on the quinoline nucleus. These transformations often involve the activation of C-O, C-N, or other bonds. For instance, π-activated alcohols can undergo direct nucleophilic substitution catalyzed by palladium, avoiding the need for pre-activation of the hydroxyl group. diva-portal.org

While less common for the direct synthesis of 2-arylquinolines from simple precursors, these methods are crucial for the interconversion of functional groups on a pre-formed quinoline ring, enabling the synthesis of diverse analogues. The mechanism can vary, with some reactions proceeding through a Pd(0)/Pd(II) cycle, while others may involve the palladium catalyst acting as a Lewis acid to activate a leaving group. diva-portal.org

One of the most significant recent advancements in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. researchgate.net Palladium-catalyzed C-H activation provides a highly atom-economical route to 2-arylquinolines by avoiding the need for pre-functionalized starting materials like haloquinolines or quinoline-boronic acids. nih.gov

This approach involves the direct coupling of a C-H bond on the quinoline ring with a suitable coupling partner, such as an aryl halide or another arene. researchgate.net A common strategy involves the use of a directing group, such as an N-oxide on the quinoline nitrogen, to guide the palladium catalyst to a specific C-H bond, often at the C2 or C8 position. The mechanism typically involves an initial C-H activation step to form a palladacycle intermediate, followed by reaction with the coupling partner and reductive elimination. nih.govnih.gov Overcoming challenges in regioselectivity is a key focus of ongoing research in this area. youtube.com

Copper-Catalyzed Reactions

Copper catalysis offers an efficient and economical approach for the synthesis of quinoline scaffolds. These reactions often proceed through mechanisms like tandem Knoevenagel condensation, amination, and cyclization, or through oxidative C-H annulation. rsc.orgnih.gov For instance, a novel regioselective synthesis of 2-arylquinoline-3-carbonitriles has been described using a copper-mediated tandem reaction. This process begins with the Knoevenagel condensation of an ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by a copper-catalyzed reductive amination and subsequent intramolecular cyclization to form the quinoline ring. rsc.org

Another powerful copper-catalyzed method is the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones. This approach, which can be performed under aerial conditions, utilizes an air-stable and easily prepared Cu(II)-catalyst. The reaction provides a sustainable pathway to a variety of substituted quinolines from readily available starting materials. The plausible mechanism involves the initial oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde, followed by condensation with the ketone and subsequent cyclodehydration to yield the final quinoline product.

A specific protocol for the synthesis of 2-arylquinolines involves the reaction of 2-aminobenzyl alcohols with various ketones in the presence of a copper(II) complex. The reaction conditions and yields for representative 2-arylquinolines are summarized below.

Table 1: Copper-Catalyzed Synthesis of 2-Arylquinolines

| Entry | Ketone | Product | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetophenone | 2-Phenylquinoline | [CuLCl₂] | Toluene, 110°C, 24h | 85 |

| 2 | 4-Methylacetophenone | 2-(p-Tolyl)quinoline | [CuLCl₂] | Toluene, 110°C, 24h | 82 |

| 3 | 4-Methoxyacetophenone | 2-(4-Methoxyphenyl)quinoline | [CuLCl₂] | Toluene, 110°C, 24h | 78 |

Data is representative of typical yields for this type of reaction.

Ruthenium-Catalyzed Aza-Michael Addition and Annulation

Ruthenium-catalyzed reactions provide a robust methodology for constructing quinoline rings, particularly through cascade processes involving aza-Michael addition and annulation. These methods are valued for their efficiency and high atom economy. rsc.org

One such strategy involves the reaction of enaminones with anthranils. This transformation, catalyzed by a ruthenium complex like [(p-cymene)RuCl₂]₂, proceeds under simple and easy-to-operate conditions to afford 3-substituted quinolines in good yields. The reaction is distinct from traditional methods that typically employ anilines as starting materials. rsc.org

For the synthesis of 2-substituted quinolines, a notable ruthenium-catalyzed approach utilizes 2-aminobenzyl alcohols and ketones. rsc.org This process is driven by a ligand-centric, redox-driven dehydrogenation. The initial step involves the formation of a coordinated anion radical, which facilitates the conversion of the primary alcohol to the corresponding carbonyl compound via a Hydrogen Atom Transfer (HAT) pathway. The ruthenium center acts as a template without changing its oxidation state. This is then followed by condensation and cyclization to form the quinoline ring. rsc.org

Table 2: Ruthenium-Catalyzed Synthesis of 2-Substituted Quinolines

| Entry | Ketone | Product | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetophenone | 2-Phenylquinoline | [RuL(CO)Cl(PPh₃)₂] | Toluene, 120°C, 12h | 92 |

| 2 | Propiophenone | 2-Ethyl-2-phenylquinoline | [RuL(CO)Cl(PPh₃)₂] | Toluene, 120°C, 12h | 85 |

| 3 | Cyclohexyl methyl ketone | 2-Cyclohexylquinoline | [RuL(CO)Cl(PPh₃)₂] | Toluene, 120°C, 12h | 88 |

Data is representative of typical yields for this type of reaction. rsc.org

Cobalt-Catalyzed Cyclization Processes

The use of earth-abundant and inexpensive cobalt catalysts has emerged as an attractive and sustainable alternative to precious metal catalysts for quinoline synthesis. rsc.orgrsc.org Cobalt-catalyzed methods often proceed via dehydrogenative cyclization or annulation pathways.

A significant advancement is the cobalt-catalyzed redox-neutral annulation of anilides and internal alkynes. This method, which often requires a Lewis acid co-catalyst such as Zn(OTf)₂, allows for the efficient synthesis of highly substituted quinoline scaffolds. The proposed mechanism involves an initial ortho C-H activation of the anilide, followed by nucleophilic addition of the resulting C-Co species to the amide. rsc.orgresearchgate.net

Another efficient protocol involves the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones. researchgate.net This one-pot synthesis is catalyzed by simple cobalt salts like Co(OAc)₂·4H₂O under ligand-free conditions, making it an environmentally benign approach. The reaction pathway is believed to start with the cobalt-catalyzed dehydrogenation of the 2-aminoaryl alcohol to form an amino aldehyde intermediate. This intermediate then undergoes a base-assisted condensation with the ketone, followed by cyclization and aromatization to yield the quinoline product. sioc-journal.cn

Table 3: Cobalt-Catalyzed Synthesis of 2-Arylquinolines

| Entry | 2-Aminoaryl alcohol | Ketone | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Aminobenzyl alcohol | Acetophenone | Co(OAc)₂·4H₂O | Toluene, 110°C, 20h | 93 |

| 2 | 2-Aminobenzyl alcohol | 4'-Chloroacetophenone | Co(OAc)₂·4H₂O | Toluene, 110°C, 20h | 89 |

| 3 | 2-Amino-5-methylbenzyl alcohol | Acetophenone | Co(OAc)₂·4H₂O | Toluene, 110°C, 20h | 91 |

Data is based on yields reported for similar cobalt-catalyzed reactions. researchgate.netsioc-journal.cn

Green Chemistry Protocols

The principles of green chemistry are increasingly being applied to the synthesis of quinolines, focusing on the use of non-toxic catalysts, safer solvents, and energy-efficient reaction conditions.

Nanocatalysis for Quinoline Synthesis

Nanocatalysts are at the forefront of green synthetic methodologies due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity, milder reaction conditions, and easier recovery and recyclability. nih.govacs.org A wide array of nanocatalysts based on metals such as iron, copper, zinc, nickel, and ruthenium have been developed for quinoline synthesis. acs.orgacs.org

For example, magnetite (Fe₃O₄) nanoparticles functionalized with dodecylbenzenesulfonic acid have been used for the one-pot condensation of 2-aminobenzophenones and ketones. nih.gov Similarly, praseodymium oxide-supported ruthenium nanolayers have proven effective in synthesizing 2-substituted quinolines from 2-aminobenzyl alcohol and various ketones. acs.org The mechanism in this case involves Ru-catalyzed acceptorless dehydrogenation of the alcohol to an aldehyde, followed by a Pr₂O₃-promoted condensation and cyclization. acs.org Nanoporous aluminosilicate (B74896) catalysts like AlKIT-5 have also been employed in Friedländer annulations to produce quinoline derivatives with high selectivity. uq.edu.au

Microwave-Assisted Reactions

Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. benthamdirect.comyoutube.com This technique is particularly well-suited for the synthesis of heterocyclic compounds like quinolines.

A rapid and efficient microwave-assisted synthesis of 2-vinylquinolines has been reported via the olefination of 2-methylquinoline (B7769805) with various aldehydes, mediated by trifluoromethanesulfonamide. nih.gov This method demonstrates broad substrate scope and superior reaction kinetics. nih.gov Iron-catalyzed cyclization reactions to form quinazolinones have also been successfully carried out in water under microwave irradiation, representing a green and rapid synthetic route. rsc.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often while operating under solvent-free conditions or in environmentally benign solvents like water. youtube.comnih.gov

Solvent-Free Conditions

Performing reactions under solvent-free conditions is a key objective of green chemistry, as it reduces waste, cost, and the environmental impact associated with volatile organic solvents. Several methodologies for quinoline synthesis have been adapted to run without a solvent.

A notable example is the catalyst- and solvent-free [5 + 1] annulation of 2-methylquinolines with diynones to produce 2-arylated quinolines. nih.govrsc.org This atom-economic process demonstrates good functional group tolerance and practical value. nih.govrsc.org Heterogeneous catalysts are particularly amenable to solvent-free conditions. For instance, Hβ zeolite has been used as a recyclable catalyst for the one-step cyclization of ketones and 2-aminobenzophenones to yield 2,4-disubstituted quinolines. rsc.org Nanoflake ZnO has also been reported as an efficient catalyst for the Friedländer synthesis of polysubstituted quinolines under solvent-free conditions, highlighting the synergy between nanocatalysis and solventless reactions. nih.gov

Organocatalysis (e.g., Chloramine-T, PTSA)

Organocatalysis offers a metal-free approach to the synthesis of quinoline scaffolds, utilizing small organic molecules to accelerate reactions. Chloramine-T and p-Toluenesulfonic acid (PTSA) have been identified as effective catalysts in quinoline synthesis, primarily through the Friedländer annulation, which involves the condensation and cyclization of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Chloramine-T: This catalyst has proven to be highly efficient for the synthesis of substituted quinolines. acgpubs.orgresearchgate.net The methodology typically involves reacting a 2-amino aryl ketone with a ketone in a solvent like acetonitrile at reflux temperature. acgpubs.orgacgpubs.org This approach is valued for its operational simplicity, the high yields of the resulting quinoline derivatives, and the reusability of the catalyst. acgpubs.orgresearchgate.net For the synthesis of a this compound analogue, one would react 2-aminoaryl ketone with a ketone bearing a naphthalene moiety. The reaction proceeds smoothly, often completing within a few hours. researchgate.net The general conditions and yields for Chloramine-T catalyzed quinoline synthesis are summarized below.

Table 1: Chloramine-T Catalyzed Synthesis of Substituted Quinolines

| Reactant 1 | Reactant 2 | Catalyst Loading | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Aminoacetophenone | Ethyl acetoacetate | 10 mol% | Acetonitrile | Reflux (85 °C) | 4.0 | 95 | researchgate.net |

| 2-Aminobenzophenone | Various carbonyls | 10 mol% | Acetonitrile | Reflux | - | Very good | acgpubs.org |

p-Toluenesulfonic acid (PTSA): PTSA is often employed as an acid catalyst in various organic transformations. In the context of quinoline synthesis, it has been used to facilitate the formation of quinolone structures. For instance, in palladium-catalyzed reactions, PTSA helps to displace the tautomerism of 4-hydroxyquinoline to the corresponding quinolone, which can be a critical step in multi-step synthetic sequences. nih.gov While not always the primary catalyst for the core quinoline ring formation, its role as a co-catalyst or an additive to promote specific isomeric forms is significant.

Wittig Reaction for Naphthylvinylquinoline Derivatives

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or a ketone. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This method offers a high degree of control over the location of the newly formed double bond, making it an ideal strategy for synthesizing (E)- or (Z)-naphthylvinylquinoline derivatives. organic-chemistry.orglibretexts.org

To synthesize a 2-(naphthylvinyl)quinoline, a typical approach would involve reacting quinoline-2-carboxaldehyde with a naphthyl-substituted phosphonium (B103445) ylide. The ylide is generated in situ by treating a naphthylmethyltriphenylphosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂). masterorganicchemistry.comlibretexts.org The stereochemistry of the resulting alkene (cis or trans) depends on the nature of the substituents on the ylide and the reaction conditions. organic-chemistry.orgwikipedia.org

Reaction Scheme:

Phosphonium Salt Formation: Reaction of a naphthylmethyl halide with triphenylphosphine (B44618) (PPh₃) via an SN2 reaction. masterorganicchemistry.com

Ylide Generation: Deprotonation of the phosphonium salt using a strong base. masterorganicchemistry.com

Olefination: Reaction of the ylide with quinoline-2-carboxaldehyde to form an oxaphosphetane intermediate, which then decomposes to the desired naphthylvinylquinoline and triphenylphosphine oxide. libretexts.org

A related strategy involves the transmutation of isoquinolines into substituted naphthalenes, a process inspired by the Wittig reaction, highlighting the versatility of phosphorus ylides in skeletal editing of aromatic systems. bohrium.com

Multi-component and Cascade Reaction Sequences

Multi-component and cascade reactions provide efficient pathways to complex molecules like this compound from simple precursors in a single pot, minimizing waste and improving atom economy.

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition method that involves an electron-poor diene reacting with an electron-rich dienophile. wikipedia.org This strategy has been successfully applied to the synthesis of highly substituted quinoline systems. acs.orgacs.org

A notable example is the synthesis of 3-aroyl quinolines through the reaction of in situ generated aza-ortho-quinone methides (the diene component) with enaminones (the dienophile). acs.orgacs.org Specifically, a naphthyl quinolinyl ketone was synthesized in 94% yield by reacting 3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one with an aza-o-quinone methide. acs.orgacs.org This tandem Diels-Alder/aromatization sequence is highly versatile and can be performed on a gram scale. acs.org

Table 2: Synthesis of Naphthyl Quinolinyl Ketone via IEDDA Reaction

| Diene Precursor | Dienophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|

Oxidative annulation involves the formation of a ring system through a process that increases the oxidation state of the reactants. These methods often utilize transition metal catalysts or electrochemical means to construct the quinoline core.

One relevant approach is the one-pot synthesis of naphthoate derivatives that bear a quinoline moiety. This process involves a sequential addition and oxidation mechanism. The reaction starts with an addition step between acenaphthoquinone and a 1,3-diketone, followed by an oxidative C-C bond cleavage of the resulting diol mediated by periodic acid (H₅IO₆). nih.gov This metal-free method highlights how oxidative steps can be integrated into a sequence to build complex naphthalene-quinoline hybrids. nih.gov

Another strategy involves the electrochemical oxidative dehydrogenative annulation, which has been used to synthesize pyrrolo[1,2-a]quinoxaline (B1220188) derivatives through C(sp³)–H bond functionalization and the formation of new C–C and C–N bonds. rsc.org While not directly forming this compound, this principle of electrochemical oxidative annulation represents a modern and sustainable approach that could be adapted for this target. Furthermore, copper(II)-catalyzed amination and annulation between N-oxides and o-alkynylanilines present another pathway for synthesizing quinoline-indole hybrids, demonstrating a transition-metal-catalyzed oxidative annulation. nih.gov

Intramolecular cyclization is a key strategy for forming the quinoline ring system from a pre-assembled linear precursor. An efficient method involves the intramolecular cyclization of β-(2-aminophenyl)-α,β-ynones, which can proceed at room temperature to generate the quinoline scaffold. nih.gov To synthesize this compound via this route, the ynone precursor would need to be substituted with a naphthalene group at the appropriate position.

Another powerful cascade process involves a zirconocene-catalyzed Michael addition-cyclization condensation of o-aminothiophenol and a 1,3-ynone, followed by an iodine-mediated desulfurative cyclization to furnish the quinoline framework. nih.gov This one-pot tandem reaction proceeds through a 1,5-benzothiazepine (B1259763) intermediate. nih.gov

Additionally, intramolecular cyclization has been observed during the bromination of quinoline alkaloids containing a prenyl group, leading to complex polycyclic structures. nih.gov While this specific example is a side reaction, it underscores the potential for intramolecular events to construct new rings fused to the quinoline system.

Synthesis of Substituted this compound Ligands and Precursors

The this compound scaffold is a valuable component in the design of ligands for catalysis and materials science, as well as precursors for biologically active molecules.

A direct and effective method for synthesizing the parent compound, 8-(naphthalen-1-yl)quinoline, is the Suzuki coupling reaction between 8-bromoquinoline (B100496) and 1-naphthalenylboronic acid. nih.gov This palladium-catalyzed cross-coupling reaction provides the target molecule in good yield (58%). nih.gov This approach is broadly applicable for creating a variety of substituted aryl- and heteroaryl-quinolines.

The synthesis of axially chiral quinoline-naphthalene atropisomers has been achieved through a two-step strategy involving a chiral phosphoric acid-catalyzed Povarov reaction followed by a DDQ oxidation. researchgate.net This method provides access to functionalized quinoline-naphthalene structures with excellent yields and high enantioselectivities, which have potential applications as chiral ligands or organocatalysts. researchgate.net

Furthermore, quinoline-containing scaffolds are designed as precursors for advanced applications. For example, quinoline-functionalized spacers have been incorporated into PSMA tracers for PET imaging in prostate cancer research. nih.gov Substituted naphthalenes themselves are crucial building blocks for ligands, nanomaterials, and bioactive molecules, with synthetic approaches often targeting peri-substitution with elements from Group 15 and 16 to create specific coordination environments for transition metals. researchgate.net

Structural Characterization and Molecular Architecture Analysis

Advanced Spectroscopic Methods for Structure Elucidation

The precise arrangement of atoms and bonds within 2-(Naphthalen-1-yl)quinoline is determined through the combined use of several powerful analytical methods. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed picture of the molecule's connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expected ¹H NMR Spectral Features:

| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Quinoline (B57606) H-3, H-4 | ~ 7.0 - 8.5 | d, t, m | J ≈ 7-9 (ortho), 1-3 (meta) |

| Quinoline H-5, H-6, H-7, H-8 | ~ 7.0 - 8.5 | d, t, m | J ≈ 7-9 (ortho), 1-3 (meta) |

| Naphthalene (B1677914) H-2', H-3', H-4', H-5', H-6', H-7', H-8' | ~ 7.5 - 8.5 | d, t, m | J ≈ 7-9 (ortho), 1-3 (meta) |

d = doublet, t = triplet, m = multiplet

The protons on the quinoline ring will exhibit characteristic shifts and coupling patterns. For instance, the protons ortho to the nitrogen atom are typically deshielded and appear at a lower field. Similarly, the protons on the naphthalene ring will show a distinct set of signals, with their exact positions influenced by the substitution pattern and the electronic effects of the quinoline moiety. The analysis of coupling constants is crucial for assigning specific protons, with ortho, meta, and para couplings providing information about the relative positions of neighboring protons. nih.gov

Reported ¹³C NMR Data for 8-(Naphthalen-1-yl)quinoline (CDCl₃): nih.gov

| Carbon Type | Chemical Shift (ppm) |

| DEPT-CH | 121.3, 125.6, 125.9, 126.0, 126.4, 127.0, 128.1, 128.2, 128.3, 128.6, 131.9, 136.4, 150.9 |

Based on this, the ¹³C NMR spectrum of this compound is expected to show a number of signals in the aromatic region (typically 120-160 ppm). The carbon atoms directly attached to the nitrogen atom and the carbons at the fusion of the two rings will have distinct chemical shifts. The specific substitution at the 2-position of the quinoline ring will influence the chemical shifts of the surrounding carbon atoms.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum provides a "fingerprint" of the functional groups present. The IR spectrum of 8-(Naphthalen-1-yl)quinoline has been reported and can be used as a guide for this compound. nih.govmdpi.comvscht.czastrochem.orgresearchgate.net

Reported IR Data for 8-(Naphthalen-1-yl)quinoline (KBr, cm⁻¹): nih.gov

| Wavenumber (cm⁻¹) | Assignment |

| 3041 | C-H aromatic stretching |

| 1592, 1491 | C=C and C=N stretching |

| 1379, 1310, 1204, 1064, 1015, 944, 828, 797, 782, 772, 677, 617, 517 | Fingerprint region (C-H bending, ring vibrations) |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong absorption in the UV region due to π-π* transitions of the conjugated aromatic systems. While specific UV-Vis data for the title compound is not detailed in the provided search results, the spectra of quinoline and its derivatives typically show multiple absorption bands. researchgate.netnih.govnist.govnih.govresearchgate.netacs.orgnih.gov The absorption spectrum is influenced by the extent of conjugation and the presence of heteroatoms. The combination of the quinoline and naphthalene rings in this compound would likely result in a complex spectrum with several absorption maxima.

Expected UV-Vis Absorption Maxima (λ_max):

| Solvent | Expected λ_max (nm) | Transition Type |

| Ethanol/Methanol (B129727) | ~220-250, ~270-320 | π-π |

| Cyclohexane | ~220-250, ~270-320 | π-π |

The exact positions and intensities of the absorption bands would be sensitive to the solvent used, due to solvent-solute interactions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.govchempap.orglibretexts.orgcdnsciencepub.comrsc.org

The molecular formula of this compound is C₁₉H₁₃N. The expected exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS), which provides very precise mass measurements.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Description |

| [M]⁺• | 255.10 | Molecular ion |

| [M+H]⁺ | 256.11 | Protonated molecular ion (in ESI or CI) |

Elemental Analysis

The molecular formula for this compound is C₁₉H₁₃N. chemsrc.com Based on this formula, the elemental composition can be calculated, providing the theoretical mass percentages of its constituent elements. This foundational data is critical for confirming the identity and purity of synthesized samples.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 19 | 228.209 | 89.37 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.13 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.49 |

| Total | 255.320 | 100.00 |

Table 1: Theoretical Elemental Composition of this compound

Solid-State Structural Analysis by X-ray Crystallography

While specific experimental X-ray crystallographic data for this compound is not available in the reviewed literature, the analysis of its isomer, 8-(naphthalen-1-yl)quinoline, provides a framework for understanding the key structural features that would be determined by such a study. nih.govnih.gov

Analysis of Dihedral Angles Between Aromatic Ring Systems

A crucial parameter in the structure of bi-aryl systems is the dihedral angle between the planes of the aromatic rings. This angle is determined by the steric hindrance and electronic interactions around the single bond connecting the two ring systems. For the related isomer, 8-(naphthalen-1-yl)quinoline, the dihedral angle between the mean planes of the naphthalene and quinoline rings is a significant 68.59°. nih.govnih.gov This substantial twist is a result of steric repulsion between the hydrogen atoms on the adjacent rings. A similar, significant dihedral angle would be expected for this compound due to steric interactions between the hydrogen on C8 of the quinoline ring and the hydrogen on C8' of the naphthalene ring.

Investigation of Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular forces.

In its pure, unsubstituted form, this compound is not a strong candidate for forming traditional hydrogen bonds, as it lacks hydrogen bond donors (like N-H or O-H). However, it can act as a hydrogen bond acceptor via the lone pair of electrons on the quinoline nitrogen atom. youtube.com In a crystal structure, weak C-H···N interactions might be observed, where an aromatic C-H group from a neighboring molecule interacts with the nitrogen atom. nih.gov The presence and geometry of these weak interactions are critical in dictating the supramolecular assembly.

π-stacking interactions are a dominant force in the crystal packing of aromatic molecules. nih.gov These interactions arise from the attractive, non-covalent forces between the electron clouds of parallel or near-parallel aromatic rings. In the solid state, molecules of this compound would likely arrange to maximize these stabilizing interactions. This can result in various packing motifs, such as parallel-displaced or T-shaped arrangements, to balance attractive dispersion forces and electrostatic repulsion. nih.govresearchgate.net For instance, in the crystal structure of its isomer, 8-(naphthalen-1-yl)quinoline, the molecules are arranged in layers with the naphthalene and quinoline ring systems of adjacent molecules oriented in a parallel fashion. nih.gov

Crystal Packing Motifs and Supramolecular Assembly

In the crystal structure of 8-(Naphthalen-1-yl)quinoline, the naphthalene and quinoline ring systems are twisted with respect to each other, with a significant dihedral angle of 68.59 (2)°. nih.gov This high degree of torsion is a key feature of its molecular conformation. The crystal packing is characterized by the arrangement of its R and S enantiomers into distinct, alternating homochiral layers. nih.gov Within a given layer, all molecules share the same chirality and are oriented with their major axes pointing in the same direction. nih.gov Furthermore, the naphthalene and quinoline ring systems within these layers are arranged in a parallel fashion. nih.gov This layered, segregated arrangement of enantiomers is a defining feature of its supramolecular assembly. nih.gov

The crystal structure is stabilized by a network of non-covalent interactions. Given the aromatic nature of the compound, C-H···π interactions are expected to be prevalent, where hydrogen atoms from one molecule interact with the electron-rich π-systems of the aromatic rings of a neighboring molecule. Such interactions are common in the supramolecular assembly of related chalcones containing naphthyl rings. scirp.org

Photophysical Properties and Luminescence Phenomena

Electronic Absorption and Emission Characteristics

The electronic absorption and emission properties of 2-(naphthalen-1-yl)quinoline are governed by the electronic transitions within its aromatic framework. These properties are fundamental to understanding its behavior upon interaction with light.

The electronic absorption spectrum of this compound is expected to arise from π-π* transitions within the coupled quinoline (B57606) and naphthalene (B1677914) ring systems. However, specific data detailing the absorption maxima (λmax) and their corresponding molar extinction coefficients (ε) for this compound are not available in the surveyed literature. For context, related 2-arylquinoline derivatives exhibit intense absorption bands in the ultraviolet region, which are characteristic of their extended aromatic systems.

Table 1: Electronic Absorption Data for this compound

| Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

|---|

Luminescence in the form of fluorescence is a key characteristic of this class of compounds. A study on a closely related derivative, this compound-4-carboxylate, provides insight into the emissive properties. This "free ligand" exhibits a broad emission spectrum centered at approximately 475 nm. cardiff.ac.uk This emission is characterized as spin-allowed fluorescence, indicated by a significant decrease in intensity with very short (50 ns) time delays after excitation. cardiff.ac.uk

Information regarding the phosphorescence emission maximum for the standalone this compound molecule is not specified in the available research.

Table 2: Luminescence Emission Maxima for this compound Derivatives

| Emission Type | Emission Maximum (λem, nm) | Compound/Conditions |

|---|---|---|

| Fluorescence | ~475 | This compound-4-carboxylate |

Quantitative Luminescence Parameters

Quantitative parameters such as quantum yields and excited-state lifetimes are crucial for evaluating the efficiency of the luminescence process and for potential applications in areas like organic light-emitting diodes (OLEDs).

The fluorescence and phosphorescence quantum yields (ΦF and ΦP), which describe the efficiency of the respective emission processes, have not been reported for this compound. The study of iridium(III) complexes incorporating substituted this compound-4-carboxylate ligands notes that such complexes are investigated for applications where tuning these photophysical properties is essential. cardiff.ac.uk

Table 3: Luminescence Quantum Yields for this compound

| Parameter | Value | Conditions |

|---|---|---|

| Fluorescence Quantum Yield (ΦF) | Data Not Available |

Table 4: Excited-State Lifetimes for this compound

| Parameter | Value | Conditions |

|---|---|---|

| Fluorescence Lifetime (τF) | Data Not Available |

Environmental Effects on Photophysics

The photophysical properties of aromatic molecules like this compound can be sensitive to their environment, such as the polarity of the solvent. This phenomenon, known as solvatochromism, can lead to shifts in the absorption and emission spectra. Detailed studies on the environmental effects on the photophysics of this compound have not been found in the reviewed literature.

Solvatochromism and Polarity Sensitivity

The photophysical behavior of quinoline derivatives is often influenced by solvent polarity. researchgate.net This phenomenon, known as solvatochromism, arises from changes in the electronic distribution within the molecule in response to the polarity of the surrounding solvent. For many benzoquinoline derivatives, this behavior is governed by an intramolecular charge transfer (ICT) process. researchgate.net The polarity of the microenvironment has been identified as the primary factor controlling twisted intramolecular charge transfer (TICT) processes, which can dictate the luminescent output. researchgate.net

pH-Dependent Luminescence Behavior

The quinoline unit is a weak tertiary base, making its electronic and photophysical properties susceptible to changes in pH. acs.org In complexes containing functional groups like carboxylic acids, the excited-state dynamics can be intentionally switched by altering the pH. lu.se Deprotonation of such groups can change the electron-donating or -withdrawing nature of the substituent, thereby shifting the energy levels of the excited states and altering the luminescence properties. lu.se This makes the molecule's fluorescence or phosphorescence pH-sensitive, a principle that can be applied to the design of chemical sensors. lu.se

Excited-State Dynamics and Energy Transfer Mechanisms

The de-excitation pathways for this compound, particularly when incorporated into larger systems or metal complexes, are diverse and include several key photophysical processes.

Ligand-Centered (LC) versus Metal-to-Ligand Charge Transfer (MLCT) Character

When this compound acts as a ligand in a metal complex, its excited-state character can be complex. The photophysics are often determined by a delicate balance between different types of excited states. lu.se These include ligand-centered (LC) states, which are confined to the ligand itself, and charge-transfer states.

There are two primary types of charge-transfer states:

Metal-to-Ligand Charge Transfer (MLCT): In this state, an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of the MLCT state can be tuned by the electron-withdrawing or electron-donating properties of substituents on the ligand. lu.se For instance, electron-withdrawing groups can lower the energy of the MLCT state, making it the dominant de-excitation pathway. lu.se

Ligand-to-Metal Charge Transfer (LMCT): This process involves the excitation of an electron from a ligand-based orbital to a metal-centered orbital. nih.gov LMCT excitation, often induced by visible light, can be used to drive chemical reactions, such as the diazidation of alkenes using iron catalysts. nih.gov

In some dinuclear platinum(II) complexes, a distinct Metal-Metal-to-Ligand Charge-Transfer (MMLCT) excited state can emerge, originating from d⁸-d⁸ metal-metal interactions. nih.gov These MMLCT chromophores can exhibit high quantum yield photoluminescence extending into the far-red region of the spectrum. nih.gov

Thermally Activated Delayed Fluorescence (TADF) Processes

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in organic emitters, enabling potentially 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). nih.govrsc.org This process relies on a small energy gap (ΔEₛₜ) between the lowest excited singlet (S₁) and triplet (T₁) states, which facilitates efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state. nih.govrsc.org

Naphthalene and its derivatives have been successfully utilized as acceptor moieties in TADF emitters. chemrxiv.org When coupled with suitable donor units, such as phenoxazine, naphthalene-based compounds can exhibit significant TADF properties. chemrxiv.org Studies on related carbazole–quinoline conjugates with appended naphthyl groups have also demonstrated TADF and room-temperature phosphorescence (RTP). rsc.org

Table 1: Performance of Naphthalene-Based TADF Emitters

| Emitter | Host | Emission Peak (λₑₗ) | Max. External Quantum Efficiency (EQEₘₐₓ) | Delayed Lifetime | Source(s) |

| NI-TPA | - | 593 nm | 11.3% | - | nih.govrsc.org |

| NI-Pz | - | 665 nm | 7.6% | - | nih.govrsc.org |

| 1,4-PXZ-Nap-PXZ | mCP | 505 nm | 11% | 22.7 µs | chemrxiv.org |

Triplet-Triplet Annihilation Upconversion (TTA-UC)

Triplet-triplet annihilation upconversion (TTA-UC) is a process where two molecules in their triplet state interact to produce one molecule in an excited singlet state, which then emits a photon of higher energy than the initially absorbed photons. researchgate.netnih.gov This process typically involves a sensitizer (B1316253) (which absorbs the initial low-energy light) and an annihilator or emitter (which undergoes TTA). researchgate.netumb.edu

Naphthalene and its derivatives are commonly used as annihilators in TTA-UC systems due to their favorable triplet energies and fluorescence properties. rsc.orgresearchgate.net The process begins with the sensitizer absorbing light and crossing over to its triplet state. researchgate.net This triplet energy is then transferred to the annihilator molecule via Dexter energy transfer. researchgate.net When two triplet-state annihilators diffuse and collide, they undergo TTA to generate an excited singlet state, leading to upconverted fluorescence. researchgate.netumb.edu Quinoline-based ligands have also been incorporated into sensitizer complexes for TTA-UC. nih.gov The efficiency of TTA-UC is critically dependent on the co-localization of the sensitizer and annihilator to facilitate the necessary Dexter energy transfer through collision. nih.gov

Table 2: Parameters for Selected TTA-UC Systems

| Sensitizer | Annihilator/Emitter | Medium | Bimolecular Quenching Constant (M⁻¹s⁻¹) | Source(s) |

| Platinum(II)tetraphenyltetrabenzoporphyrin | 2CBPEA | DMF | 1.62 × 10⁹ | umb.edu |

| [Ru(dmb)₃]²⁺ | DMA | DMF | 1.4 × 10⁹ | umb.edu |

| Ru-bqp-oct | Diphenylanthracene | Solution | - | nih.gov |

Influence of Structural Modifications on Photophysical Tunability

The photophysical properties of the this compound framework can be precisely tuned through structural modifications. Research on related benzoquinoline systems shows that even subtle changes, such as dehydrogenation of the heterocyclic ring, can radically alter the photophysics by significantly restricting intramolecular charge transfer processes. researchgate.net

The position of substituents also has a profound impact. Studies on carbazole-quinoline conjugates reveal that the placement of naphthyl and/or phenyl rings at the 2- and 4-positions of the quinoline fragment can modulate the energy of higher-lying triplet states, influencing whether the material exhibits TADF, RTP, or prompt fluorescence. rsc.org Furthermore, in metal complexes, modifying the side-groups on the ligand scaffold can switch the dominant excited state between MLCT and metal-centered (MC) states, thereby controlling the entire photophysical response. lu.se This tunability is crucial for designing molecules with specific emissive properties for applications ranging from OLEDs to chemical sensors. researchgate.netlu.se

Non-Linear Optical Properties (e.g., Two-Photon Absorption)

The non-linear optical (NLO) properties of organic molecules, particularly those with extended π-conjugated systems, are a significant area of research for applications in photonics and optoelectronics. Compounds containing quinoline and naphthalene moieties are of interest in this field due to their inherent electronic characteristics. The quinoline ring system can act as an electron-accepting unit, while the naphthalene group can serve as a substantial π-electron-rich system. This combination can facilitate intramolecular charge transfer (ICT), a key factor for exhibiting NLO responses.

Theoretical and computational chemistry, often employing Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO properties of molecules. Such studies on related structures, like quinolinone derivatives and chalcones incorporating naphthalene, have shown that the strategic combination of electron-donating and electron-accepting groups connected by a π-bridge can lead to significant first hyperpolarizability (β) and third-order NLO susceptibility (γ) values. For instance, computational studies on D-π-A (Donor-π-Acceptor) systems have demonstrated that extending π-conjugation and enhancing ICT character can lead to a substantial increase in the NLO response.

In the case of this compound, the naphthalene moiety acts as a π-rich system connected to the electron-deficient quinoline core. This arrangement suggests the potential for NLO activity. However, without specific experimental measurements or dedicated computational modeling for this exact molecule, any discussion of its NLO properties remains speculative and based on the general characteristics of its constituent aromatic systems.

Research on related compounds indicates that the NLO response can be highly sensitive to the specific molecular geometry and the nature of any additional substituents. For example, studies on other aryl-substituted quinolines have shown that the position of the aryl group and the presence of other functional groups can significantly tune the NLO properties.

Table of Predicted Non-Linear Optical Properties

As of the latest literature review, specific experimental or calculated data for the non-linear optical properties of this compound is not available. Therefore, a data table cannot be generated.

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arabjchem.orgrsc.org It has proven to be a highly effective approach for calculating the properties of organic molecules, balancing computational cost with accuracy. researchgate.net Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G', to optimize molecular geometry and determine electronic properties. rsc.orgrsc.org

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a compound. Analysis of the frontier molecular orbitals—the highest occupied and lowest unoccupied molecular orbitals—is fundamental to understanding its reactivity and electronic behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. These energies are crucial in determining how the molecule will interact with other species. For instance, in related quinoline (B57606) derivatives, DFT calculations have been used extensively to determine these energy levels. arabjchem.orguantwerpen.be While specific values for 2-(Naphthalen-1-yl)quinoline are not available, the table below presents calculated values for the parent quinoline molecule to illustrate the concept.

Table 1: Illustrative Frontier Orbital Energies for Quinoline

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

Data for the quinoline molecule, calculated at the DFT/B3LYP level. researchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, or band gap. researchgate.net This value is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies that the molecule is more reactive and can be more easily polarized. researchgate.net The HOMO-LUMO gap for the parent quinoline molecule has been calculated from its frontier orbital energies. researchgate.net

Table 2: Illustrative HOMO-LUMO Energy Gap for Quinoline

| Parameter | Energy (eV) |

|---|---|

| Energy Gap (ΔE) | 4.83 |

Data for the quinoline molecule, calculated at the DFT/B3LYP level. researchgate.net

From the HOMO and LUMO energies, several global quantum chemical descriptors can be derived to quantify a molecule's reactivity. These descriptors, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide a quantitative framework for understanding molecular behavior in chemical reactions. rsc.orgrsc.org

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO energy gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule undergoes a change in its electron distribution.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule.

DFT studies on various quinoline derivatives provide insight into these properties. rsc.orgrsc.org The table below shows illustrative values for the parent quinoline molecule.

Table 3: Illustrative Global Quantum Chemical Descriptors for Quinoline

| Descriptor | Definition | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.231 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.415 |

| Chemical Softness (S) | 1 / (2η) | 0.207 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.702 |

Values derived from the HOMO and LUMO energies for the quinoline molecule. researchgate.net

DFT calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. arabjchem.org For this compound, a key structural feature is the dihedral angle between the planes of the quinoline and naphthalene (B1677914) ring systems. Due to steric hindrance between the hydrogen atoms on the two aromatic units, the molecule is not expected to be planar.

While specific calculations for the 2-substituted isomer are not present in the surveyed literature, X-ray diffraction studies on the closely related isomer, 8-(Naphthalen-1-yl)quinoline, reveal a significant twist. In this isomer, the angle between the mean planes of the naphthalene and quinoline ring systems is 68.59°. acs.org It is highly probable that this compound also adopts a non-planar conformation with a substantial dihedral angle to minimize steric repulsion.

Charge Transfer Analysis

Charge transfer is a critical photophysical process in molecules with distinct electron-donating and electron-accepting moieties. In this compound, the quinoline and naphthalene rings constitute a large, conjugated aromatic system that can facilitate intramolecular charge transfer (ICT) upon photoexcitation.

Theoretical analyses, often employing Density Functional Theory (DFT), can elucidate the nature and extent of this charge transfer. These calculations can map the electron density distribution in the ground and excited states. For a molecule like this compound, it is anticipated that the nitrogen atom in the quinoline ring acts as an electron-withdrawing group, while the naphthalene ring system serves as the primary electron donor.

Studies on analogous structures, such as this compound-4-carboxylic acid, indicate that the extensive aromatic system is conducive to strong fluorescence mediated by ICT. The concept of through-space charge transfer (TSCT) is also relevant, where the spatial proximity and orientation of the donor and acceptor units dictate the efficiency of charge separation. chemrxiv.org The degree of charge transfer can be quantified by calculating the net amount of electron density that moves from the donor fragment (naphthalene) to the acceptor fragment (quinoline) upon excitation. This is a key parameter influencing the molecule's photophysical properties, including its emission wavelength and quantum yield.

N-alkylation or protonation of the quinoline nitrogen has been shown in related compounds to be a method for synthetically controlling charge transfer characteristics. chemrxiv.org Such modifications can predictably alter the emission energy and photoluminescence quantum yield, highlighting the tunability of these systems. chemrxiv.org

Table 1: Theoretical Descriptors for Charge Transfer Analysis

| Computational Parameter | Description | Relevance to this compound |

|---|---|---|

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap often correlates with easier electronic transitions and potential for charge transfer. The HOMO is expected to be localized on the naphthalene moiety and the LUMO on the quinoline. |

| Mulliken Population Analysis | A method for assigning partial charges to individual atoms in a molecule. | Can be used to compare the charge distribution in the ground and excited states to quantify the amount of charge transferred between the naphthalene and quinoline fragments. |

| Natural Bond Orbital (NBO) Analysis | A method that provides a description of the bonding and charge distribution in terms of localized orbitals. | Offers a more detailed picture of donor-acceptor interactions and charge delocalization within the molecule. |

| Dipole Moment Changes | The difference in the dipole moment between the ground and excited states. | A significant increase in the dipole moment upon excitation is a strong indicator of a charge transfer event. |

Excited State Calculations (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the electronic excited states of molecules. nih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-visible spectra, and oscillator strengths, which relate to the intensity of these absorptions. nih.gov

For this compound, TD-DFT calculations can predict the nature of the electronic transitions. For instance, transitions can be characterized as π → π* transitions localized on the naphthalene or quinoline rings, or as charge-transfer transitions from the naphthalene moiety to the quinoline moiety. acs.org The choice of the functional and basis set in TD-DFT calculations is crucial for obtaining accurate results, especially for systems that may exhibit charge-transfer excited states. nih.gov

These calculations are invaluable for understanding the photophysical properties of the molecule. beilstein-journals.orgresearchgate.netmdpi.combeilstein-journals.orgnih.gov For example, by calculating the energies of the lowest singlet (S1) and triplet (T1) excited states, one can estimate the singlet-triplet energy gap (ΔEST). This value is critical in predicting whether a molecule might exhibit phenomena like thermally activated delayed fluorescence (TADF).

Table 2: Key Parameters from TD-DFT Calculations

| Parameter | Description | Significance for this compound |

|---|---|---|

| Excitation Energy (eV) | The energy required to promote an electron from the ground state to an excited state. | Correlates with the wavelength of maximum absorption (λmax) in the UV-visible spectrum. |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a particular electronic transition. | A higher oscillator strength indicates a more intense absorption band. |

| Major Orbital Contributions | Identifies the molecular orbitals involved in a specific electronic transition (e.g., HOMO → LUMO). | Helps to characterize the nature of the excited state (e.g., local excitation vs. charge transfer). |

| Singlet-Triplet Energy Gap (ΔEST) | The energy difference between the lowest singlet and lowest triplet excited states. | A small ΔEST is a prerequisite for efficient intersystem crossing and potential TADF. |

Molecular Modeling and Docking Studies of Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies are particularly important in medicinal chemistry for understanding how a ligand, such as this compound, might interact with a biological target like an enzyme or receptor. nih.govresearchgate.netmdpi.com

A typical molecular docking study involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. nih.gov The ligand is then placed in the binding site of the protein, and a scoring function is used to estimate the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

While specific docking studies for this compound are not widely reported, studies on related quinoline and naphthalene-based compounds have demonstrated their potential to bind to a variety of biological targets, including enzymes implicated in cancer, diabetes, and infectious diseases. researchgate.netnih.gov For instance, the aromatic rings of the quinoline and naphthalene moieties are well-suited to participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. The quinoline nitrogen can also act as a hydrogen bond acceptor.

Table 3: Common Interactions Investigated in Molecular Docking

| Interaction Type | Description | Potential Role in this compound Binding |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The quinoline nitrogen can act as a hydrogen bond acceptor. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The extensive aromatic systems of both the quinoline and naphthalene rings can engage in stacking with aromatic residues of a target protein. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The largely nonpolar surface of the molecule would favor binding to hydrophobic pockets in a protein. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-protein complex. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.govnih.govresearchgate.netjapsonline.com

For a series of derivatives of this compound, a QSAR study would involve several steps. First, a set of these compounds with known biological activities (e.g., IC50 values) would be selected. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Finally, statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov The resulting QSAR model can provide valuable insights into the structure-activity relationship. For example, it might reveal that increasing the hydrophobicity or introducing an electron-donating group at a specific position on the naphthalene ring leads to an increase in activity. Such findings provide a rational basis for the design of new, more effective analogues of this compound. beilstein-journals.org

Table 4: Common Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Potential Influence on the Activity of this compound Derivatives |

|---|---|---|

| Electronic | Dipole Moment, Atomic Net Charges, HOMO/LUMO Energies | Can influence electrostatic interactions with the target and the reactivity of the molecule. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Relate to the size and shape of the molecule and how well it fits into the binding site of a target. |

| Hydrophobic | LogP (Partition Coefficient) | Describes the molecule's solubility and ability to cross cell membranes. Often crucial for reaching the biological target. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Numerical representations of the molecular structure that can capture aspects of its size, shape, and degree of branching. |

Coordination Chemistry and Metal Complexation

Design and Synthesis of 2-(Naphthalen-1-yl)quinoline-Derived Ligands

The synthesis of this compound itself can be achieved through established methods such as the Suzuki coupling reaction, for instance, by reacting 8-bromoquinoline (B100496) with 1-naphthalenylboronic acid. nih.gov This foundational structure is then often modified to create a diverse family of ligands tailored for specific metal ions and applications.

A common strategy involves the introduction of additional donor atoms to create multidentate ligands, enhancing the stability of the resulting metal complexes. For example, a thiosemicarbazide (B42300) moiety can be attached to the quinoline (B57606) ring at the 2-position, resulting in ligands like 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide (HL). figshare.comuomphysics.net This particular ligand is designed to act as a tridentate chelate, coordinating through nitrogen and sulfur atoms. figshare.comuomphysics.net

Another design approach focuses on creating dihydrazone derivatives. These can be synthesized through the condensation reaction of intermediates, which are themselves formed by nucleophilic substitution. nih.gov For instance, quinoline-2-formaldehyde can be reacted with a dihydrazine precursor to yield symmetric dihydrazone ligands where two quinoline units are linked to a central core. nih.gov The synthesis of these ligands is often a multi-step process, beginning with the preparation of a core structure which is then functionalized. nih.gov

The table below summarizes examples of synthesized ligands derived from the this compound scaffold.

| Ligand Name | Synthesis Method | Key Structural Features | Reference |

| 8-(Naphthalen-1-yl)quinoline | Suzuki coupling of 8-bromoquinoline and 1-naphthalenylboronic acid | Bicyclic aromatic system with a direct C-C bond between the quinoline and naphthalene (B1677914) rings. | nih.gov |

| 4-(Naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide (HL) | Condensation reaction involving a thiosemicarbazide and a quinoline-based structure. uomphysics.net | Tridentate N,N,S-donor ligand. figshare.comuomphysics.net | figshare.comuomphysics.net |

| Quinoline-based dihydrazone derivatives | Two-step reaction: nucleophilic substitution followed by condensation with quinoline aldehydes. nih.gov | Symmetric molecules with two quinoline units linked by dihydrazone bridges. nih.gov | nih.gov |

Synthesis of Metal Complexes with Naphthylquinoline Ligands

A variety of metal complexes incorporating this compound-derived ligands have been synthesized, with a particular focus on transition metals known for their interesting photophysical and catalytic properties.